Di-tert-butyl dicarbonate
Overview
Description
Di-tert-butyl dicarbonate is a widely used reagent in organic synthesis. It is formally regarded as the acid anhydride derived from a tert-butoxycarbonyl group. This compound is commonly referred to as Boc anhydride. This compound reacts with amines to form N-tert-butoxycarbonyl derivatives, which are essential in various chemical transformations .
Mechanism of Action
Target of Action
Di-tert-butyl dicarbonate, also known as Boc anhydride, is a reagent widely used in organic synthesis . Its primary targets are amine functionalities . The compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .
Mode of Action
The amine attacks a carbonyl site on this compound (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the protection and deprotection of amines . The Boc group can be added to the amine under aqueous conditions using this compound in the presence of a base such as sodium bicarbonate . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water but soluble in most organic solvents .
Result of Action
The result of the action of this compound is the formation of N-tert-butoxycarbonyl or Boc derivatives . These derivatives are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group . This enables certain subsequent transformations to occur that would be incompatible with the amine functional group .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . The compound may melt at ambient temperatures, and its storage and handling are sometimes simplified by using a solution . It hydrolyzes to t-butanol and CO2 and causes internal pressure in the bottle if exposed to moisture .
Biochemical Analysis
Biochemical Properties
Di-tert-butyl dicarbonate plays a significant role in biochemical reactions. It interacts with amines to form N-tert-butoxycarbonyl derivatives . These derivatives, unlike amines, can undergo transformations that would otherwise be incompatible with the amine functional group . The nature of these interactions involves the formation of carbamate derivatives .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the formation of N-tert-butoxycarbonyl derivatives . These derivatives can influence cell function by enabling transformations that are incompatible with the amine functional group
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with amines . It forms N-tert-butoxycarbonyl derivatives, which can undergo transformations that would otherwise be incompatible with the amine functional group . This mechanism involves the formation of carbamate derivatives .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with amines to form N-tert-butoxycarbonyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl dicarbonate is typically prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . Another method involves the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid . This process includes distillation of the crude material to yield a very pure grade .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods. Manufacturers in China and India commonly employ the phosgene route, while European and Japanese companies prefer the sodium tert-butoxide and carbon dioxide method . The compound is also available as a 70% solution in toluene or tetrahydrofuran to simplify storage and handling .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl dicarbonate undergoes various chemical reactions, primarily involving the protection and deprotection of amines . It reacts with amines to form N-tert-butoxycarbonyl derivatives, which can be deprotected using moderately strong acids like trifluoroacetic acid .
Common Reagents and Conditions
Protection of Amines: This compound reacts with amines in the presence of a base such as sodium bicarbonate to form N-tert-butoxycarbonyl derivatives.
Deprotection of Amines: The Boc group can be removed using acids like trifluoroacetic acid.
Major Products Formed
The primary products formed from these reactions are N-tert-butoxycarbonyl derivatives of amines, which are crucial intermediates in organic synthesis .
Scientific Research Applications
Di-tert-butyl dicarbonate is extensively used in scientific research, particularly in organic chemistry, biology, medicine, and industry . Some of its applications include:
Comparison with Similar Compounds
Di-tert-butyl dicarbonate is unique due to its efficiency in introducing the tert-butoxycarbonyl protecting group . Similar compounds include:
- Ethyl chloroformate
- Phosgene
- Diethyl pyrocarbonate
- Dimethyl dicarbonate
These compounds also serve as protecting agents or reagents in organic synthesis, but this compound is particularly favored for its stability and ease of use .
Properties
IUPAC Name |
tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHSDKLCOJIUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051904 | |
Record name | Di-tert-butyl dicarbonate | |
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Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS] | |
Record name | Di-tert-butyl dicarbonate | |
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CAS No. |
24424-99-5 | |
Record name | Di-tert-butyl dicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24424-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(tert-butoxycarbonyl)oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024424995 | |
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Record name | Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Di-tert-butyl dicarbonate | |
Source | EPA DSSTox | |
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Record name | di-tert-butyl dicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.021 | |
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Record name | DI-TERT-BUTYL DICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z10Q236C3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for di-tert-butyl dicarbonate?
A1: this compound has the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol. Key spectroscopic data includes:
Q2: How does this compound interact with amines?
A2: this compound reacts with primary and secondary amines to form N-tert-butoxycarbonyl (Boc) protected amines. This reaction is widely utilized to protect amine groups during peptide synthesis. [, , , , ] For instance, in the synthesis of ubenimex, (2S,3R)-3-amino-2-hydroxy-4-phenyl butyric acid is reacted with Boc2O to protect the amine group. []
Q3: What is the stability of this compound under various conditions?
A3: this compound is stable at room temperature but decomposes at elevated temperatures. It is moisture sensitive and should be stored under anhydrous conditions. [, , ]
Q4: Can you elaborate on the stability and degradation of 4-(N)-docosahexaenoyl 2′, 2′-difluorodeoxycytidine (DHA-dFdC) which utilizes this compound in its synthesis?
A4: DHA-dFdC, synthesized using Boc2O, exhibits poor solubility but reasonable stability in aqueous Tween 80 solutions with an activation energy for degradation of 12.86 kcal/mol. The presence of vitamin E significantly enhances its stability. []
Q5: What are the common applications of this compound in organic synthesis?
A5: this compound finds extensive use in:
- Amine Protection: It is primarily used for the introduction of the Boc protecting group to amines, commonly employed in peptide synthesis. [, , , , ]
- Esterification: It facilitates the esterification of carboxylic acids, particularly valuable for preparing tert-butyl esters. [, ]
- Carbonylation Reactions: It serves as a reagent in various carbonylation reactions, leading to the formation of amides, ureas, and other carbonyl-containing compounds. [, ]
- Photoresist Materials: Boc-protected polymers have shown promise in photoresist applications due to their sensitivity to UV light and solubility changes upon deprotection. [, , ]
Q6: Can you provide examples of reactions where this compound plays a crucial role in the synthesis of specific compounds?
A6: Certainly, here are a few examples:
- Synthesis of N-tert-butyl amides: Cu(OTf)2 catalyzed reaction of nitriles with Boc2O efficiently produces N-tert-butyl amides under mild, solvent-free conditions. []
- Decarboxylative Etherification and Esterification: Yb(OTf)3 catalyzed reactions utilize Boc2O for the protection of alcohols and carboxylic acids, forming tert-butyl ethers and esters, respectively. []
- Synthesis of Cyclic Ureas: Boc2O enables the synthesis of cyclic ureas like benzimidazolones and 2-benzoxazolones through a one-pot carbonylation strategy using K2CO3 as a base. []
Q7: How does the choice of catalyst affect the reaction outcome when using this compound for tert-butyloxycarbonylation of alcohols?
A7: The choice of Lewis acid catalyst significantly influences whether tert-butyl ethers or Boc-protected alcohols are formed. Perchlorates and triflates, with their delocalized negative charge, favor ether formation. Conversely, less delocalized anions like isopropoxide or acetate predominantly yield Boc alcohols. The metal cation mainly affects the reaction rate, with stronger Lewis acids leading to faster reactions. []
Q8: Have there been computational studies on reactions involving this compound?
A8: Yes, computational studies, such as density functional theory (DFT) calculations, have been employed to analyze the conformation and hydrogen bonding patterns of ferrocene peptides synthesized using Boc2O as a protecting group. []
Q9: Are there any specific examples of computational modeling used to understand the mechanism of reactions involving this compound?
A9: In the syn-selective direct aldol reaction of benzophenone glycine imine with aldehydes, computational studies were conducted. These studies supported a stereochemical model where the axially oriented nitrogen of the imino (Z)-enolate coordinates with the silver catalyst in a boat conformation. This highly ordered transition state favors the syn aldol product. []
Q10: While this compound is primarily used as a protecting group, has its use in prodrug strategies been explored?
A10: While not directly a prodrug, the conjugation of docosahexaenoic acid (DHA) to gemcitabine (dFdC) to form DHA-dFdC, utilizing Boc2O in the synthesis, showcases a strategy to modify drug properties. This conjugation aims to improve the pharmacokinetic profile of dFdC and enhance its delivery to the pancreas. []
Q11: What analytical techniques are commonly used to characterize and quantify this compound and related compounds?
A11: A range of analytical techniques are employed, including:
- Nuclear Magnetic Resonance (NMR): Provides structural information on both this compound and the Boc-protected products. [, , , ]
- Chromatography (HPLC, GC): Used for purification and analysis of Boc-protected compounds. [, , ]
- Mass Spectrometry (MS): Confirms molecular weight and aids in structural elucidation. [, , ]
- Spectroscopy (FTIR, UV-Vis): Offers information about functional groups and electronic transitions. [, , ]
Q12: Are there any concerns regarding the environmental impact of this compound?
A12: While this compound itself may not pose significant environmental risks, some reactions and processes involving it may generate hazardous byproducts. Research focuses on developing greener alternatives and optimizing reactions to minimize waste and utilize environmentally friendly solvents and catalysts. [, , ]
Q13: Beyond its well-established role in organic synthesis, are there emerging applications for this compound in other fields?
A13: Yes, the use of Boc-protected polymers as photoresist materials in microelectronics and nanofabrication represents an exciting area of research. [, , ] Additionally, the exploration of Boc2O in prodrug strategies and its application in material science for developing novel polymers with tailored properties hold promise for future advancements.
Q14: What are the advantages of using this compound over other amine protecting groups?
A14: The Boc group offers several advantages, including:
Q15: Are there any limitations associated with the use of this compound?
A15: Some limitations include:
Q16: Are there any alternative reagents to this compound for introducing the Boc protecting group?
A16: While Boc2O is the most commonly used reagent, alternatives such as Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) and Boc-imidazole can be employed. The choice of reagent often depends on the specific substrate and reaction conditions.
Q17: What are the potential benefits of using a heterogeneous catalyst like phosphomolybdic acid supported on silica gel for Boc protection of amines?
A18: Heterogeneous catalysts like phosphomolybdic acid on silica gel offer advantages such as ease of separation from the reaction mixture, recyclability, and potential for enhanced selectivity. They align with green chemistry principles by reducing waste and enabling more sustainable processes. []
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